![molecular formula C21H26N8S B608338 N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine CAS No. 1303469-70-6](/img/structure/B608338.png)
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Overview
Description
KHK-IN-8 is a reversible and ATP-competitive inhibitor of human hepatic KHK activity. It acts by efficiently blocking fructose-1-phosphate secretion.
Scientific Research Applications
Thioxopyrimidine in Heterocyclic Synthesis
A novel series of compounds including N-cycloalkanes, morpholine, and piperazines, which incorporate a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, were synthesized through intramolecular cyclization. These compounds offer potential in the field of heterocyclic chemistry, which could be relevant to the structure and applications of N8-(Cyclopropylmethyl)-N4-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine (Ho & Suen, 2013).
Anhydrous vs. Hydrated Pyrimidine Derivatives
Research on N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed distinct structural differences between anhydrous and hydrated forms. These findings contribute to understanding the molecular structure and potential interactions of similar pyrimidine derivatives (Trilleras et al., 2008).
Synthesis of Pyrimidine-Triazole Derivatives
A study on the cyclization of tetrahydropyrimidin derivatives and their reaction with electrophiles has expanded the knowledge of pyrimidine chemistry. This could offer insights into similar pyrimidine compounds, including their synthesis and reactivity (Mekuskiene & Vainilavicius, 2006).
Nonaqueous Capillary Electrophoresis Studies
The separation of pyrimidine derivatives, including those related to imatinib mesylate, was achieved through nonaqueous capillary electrophoresis. This method could potentially be applied to similar compounds for effective separation and analysis (Ye et al., 2012).
Novel Benzodifuranyl and Thiazolopyrimidine Derivatives
The synthesis of novel benzodifuranyl and thiazolopyrimidine derivatives with potential anti-inflammatory and analgesic properties highlights the therapeutic applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Synthesis of Tetrahydrobenzothienopyrimidine Derivatives
Research on the microwave-assisted synthesis of tetrahydrobenzothienopyrimidine derivatives demonstrates the potential for efficient and novel synthesis methods for pyrimidine derivatives (Abdalha et al., 2011).
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine Reaction
A study on the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde resulted in the formation of a novel pyrimido[1,2-a][1,3,5]triazin-6-one, illustrating the chemical diversity and reactivity of pyrimidine-based compounds (Sachdeva et al., 2008).
Pyrido[2,3-d]pyrimidine Derivatives Antitumor Activity
A study on pyrido[2,3-d]pyrimidine derivatives revealed their potential as antitumor agents, suggesting the significant biomedical applications of pyrimidine derivatives in cancer research (Gineinah et al., 2013).
properties
IUPAC Name |
8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMLZKGLUEWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Khk-IN-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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